Ethyl 4-(methylsulfanyl)benzoate
Description
Ethyl 4-(methylsulfanyl)benzoate (CAS: Not explicitly provided; structural formula: C₉H₁₀O₂S) is an aromatic ester characterized by a methylsulfanyl (-SMe) group at the para position of the benzoate ring. This compound belongs to the alkyl benzoate family, which is widely studied for applications in pharmaceuticals, agrochemicals, and polymer chemistry . The methylsulfanyl group introduces distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
ethyl 4-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(11)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
URNLGRVTEGNSHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Ethyl 4-(methylsulfanyl)benzoate can be compared to other para-substituted ethyl benzoates, which vary in functional groups (Table 1).
Table 1: Key Structural Analogs and Properties
Key Observations :
- Electronic Effects : The methylsulfanyl group (-SMe) is less electron-withdrawing compared to sulfonate (-OSO₃H) or tosyloxy (-OTs) groups but more electron-donating than -N(CH₃)₂ .
- Solubility: Sulfonyl/sulfonate derivatives (e.g., ethyl 4-(tosyloxy)benzoate) exhibit lower lipid solubility compared to methylsulfanyl or alkylamino analogs, impacting their pharmacokinetic profiles .
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in photoinitiation systems compared to methacrylate-based amines, attributed to its efficient electron-donating capacity .
Pharmaceuticals:
- Aquaporin Inhibitors: Ethyl 4-(carbamoylamino)benzoate analogs (e.g., this compound derivatives) have been explored as selective aquaporin-3/7 inhibitors .
Polymer Chemistry:
- Resin Cements: Ethyl 4-(dimethylamino)benzoate enhances the degree of conversion in resin formulations, outperforming methacrylate-based amines .
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